molecular formula C19H24N2OS B14915302 N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide

N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide

Cat. No.: B14915302
M. Wt: 328.5 g/mol
InChI Key: YPJNQHIQMRPYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide is a compound with a complex structure that includes an adamantane core, a benzylamino group, and a carbonothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide typically involves the reaction of adamantanecarboxylic acid with benzylamine and carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonothioyl linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the adamantane core provides structural stability. The carbonothioyl linkage may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Benzylamino)carbonothioyl]valine
  • N-[(Benzylamino)carbonothioyl]-4-methylbenzamide
  • N-[(Benzylamino)carbonothioyl]leucinamide

Uniqueness

N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide is unique due to its adamantane core, which imparts rigidity and enhances its stability. This structural feature distinguishes it from other similar compounds that may lack the adamantane moiety .

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

N-(benzylcarbamothioyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H24N2OS/c22-17(21-18(23)20-12-13-4-2-1-3-5-13)19-9-14-6-15(10-19)8-16(7-14)11-19/h1-5,14-16H,6-12H2,(H2,20,21,22,23)

InChI Key

YPJNQHIQMRPYOD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.